2-(2-Isopropylthiazol-4-yl)ethanol
Description
2-(2-Isopropylthiazol-4-yl)ethanol is a thiazole derivative characterized by a thiazole ring substituted with an isopropyl group at the 2-position and an ethanol moiety at the 4-position. The methanol analog shares the same thiazole core but replaces the ethanol group with a methanol substituent, resulting in a molecular formula of C₇H₁₁NOS and a molecular weight of 157.23 g/mol . Thiazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and biological activity.
Properties
CAS No. |
165315-93-5 |
|---|---|
Molecular Formula |
C8H13NOS |
Molecular Weight |
171.26 g/mol |
IUPAC Name |
2-(2-propan-2-yl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C8H13NOS/c1-6(2)8-9-7(3-4-10)5-11-8/h5-6,10H,3-4H2,1-2H3 |
InChI Key |
HHUALTPZKRYWKS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=CS1)CCO |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCO |
Synonyms |
4-Thiazoleethanol,2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-Isopropylthiazol-4-yl)ethanol with structurally related thiazole derivatives, focusing on substituents, molecular properties, and applications:
Key Structural and Functional Differences
Substituent Effects on Reactivity: The ethanol group in this compound likely increases hydrophilicity compared to analogs like 2-Isopropyl-4-(methylaminomethyl)thiazole, which has a hydrophobic methylamine group. This property could influence its pharmacokinetic profile .
Synthetic Accessibility: (2-Isopropylthiazol-4-yl)methanol is synthesized via straightforward halogenation and substitution reactions, as described in triazole-thiazole coupling procedures . In contrast, ureido-linked derivatives require multi-step protocols involving carbamate or urea-forming reagents .
Ureido-linked compounds (e.g., ) are explored for enzyme inhibition, with the ureido moiety acting as a transition-state analog in protease binding.
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